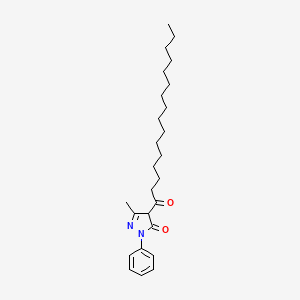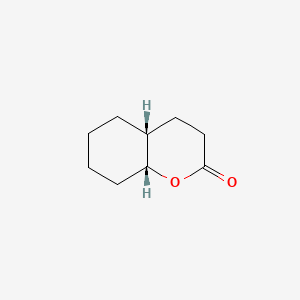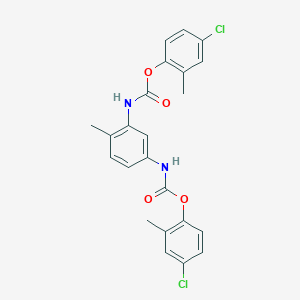![molecular formula C13H18N4O B11942909 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C13H18N4O It is a derivative of benzimidazole and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 1H-benzimidazole with piperazine in the presence of ethanol. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to determine the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters depending on the substituent.
Applications De Recherche Scientifique
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
2-(4-(1H-benzimidazol-2-yl)thio)benzylidenehydrazine-1-carbothioamide: Known for its antimicrobial properties.
Uniqueness
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is unique due to its combination of benzimidazole and piperazine, which imparts a broad spectrum of biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C13H18N4O |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18N4O/c18-10-9-16-5-7-17(8-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4,18H,5-10H2,(H,14,15) |
Clé InChI |
HCMILXCFZGCDPK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)





![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)






